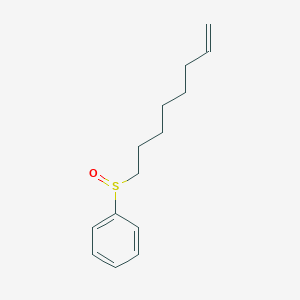

Benzene, (7-octenylsulfinyl)-

CAS No.: 189638-41-3

Cat. No.: VC19102314

Molecular Formula: C14H20OS

Molecular Weight: 236.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 189638-41-3 |

|---|---|

| Molecular Formula | C14H20OS |

| Molecular Weight | 236.37 g/mol |

| IUPAC Name | oct-7-enylsulfinylbenzene |

| Standard InChI | InChI=1S/C14H20OS/c1-2-3-4-5-6-10-13-16(15)14-11-8-7-9-12-14/h2,7-9,11-12H,1,3-6,10,13H2 |

| Standard InChI Key | NGJHKUHDYUVBOP-UHFFFAOYSA-N |

| Canonical SMILES | C=CCCCCCCS(=O)C1=CC=CC=C1 |

Introduction

Structural Identification and Molecular Characteristics

Chemical Identity and Nomenclature

Benzene, (7-octenylsulfinyl)- is identified by several nomenclature systems and databases:

The compound’s structure comprises a benzene ring linked to a sulfinyl group (-S(O)-), which is further connected to a 7-octenyl chain. The alkenyl chain introduces a double bond at the seventh carbon, conferring stereochemical variability (E/Z isomerism) and influencing intermolecular interactions.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for benzene, (7-octenylsulfinyl)- is limited in publicly available literature, computational predictions based on analogous sulfoxides suggest characteristic signals:

-

NMR: Aromatic protons (6.5–7.5 ppm), sulfinyl-adjacent methylene protons (2.8–3.5 ppm), and alkene protons (5.2–5.8 ppm) .

-

NMR: Sulfoxide sulfur-bound carbon (~55 ppm), aromatic carbons (125–140 ppm), and alkene carbons (115–130 ppm) .

The 3D conformational analysis reveals that the sulfinyl group adopts a trigonal pyramidal geometry, with the lone pair on sulfur contributing to chiral centers in asymmetric derivatives .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of benzene, (7-octenylsulfinyl)- can be inferred from methodologies applied to analogous benzenesulfonyl and sulfinyl compounds. A metal-free, one-pot tandem protocol involving benzenesulfonyl azides and carboxylic acids has been reported for related sulfonamides . Key steps include:

-

Base-Mediated Deprotonation: Strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) deprotonate carboxylic acids to form carboxylate intermediates .

-

Sulfonyl Transfer: Reaction with benzenesulfonyl azides generates sulfonamide intermediates.

-

Esterification: 1,2-Dichloroethane (DCE) acts as both solvent and alkylating agent, facilitating esterification .

For benzene, (7-octenylsulfinyl)-, modifications to this protocol would require substituting the carboxylic acid with an appropriate alkenylthiol precursor, followed by oxidation to the sulfoxide.

Table 1: Representative Synthetic Conditions for Sulfinylbenzene Derivatives

| Component | Role | Quantity/Conditions |

|---|---|---|

| Benzenesulfonyl azide | Sulfur source | 0.3 mmol |

| 7-Octenylthiol | Alkenyl chain precursor | 0.2 mmol |

| DBU | Base | 1.0 equivalent |

| DCE | Solvent/alkylating agent | 2.0 mL, 6 h, 25°C |

| Oxidizing agent (e.g., HO) | Sulfoxide formation | Post-reaction addition |

Mechanistic Insights

The proposed mechanism involves:

-

Formation of a sulfonic anhydride intermediate via nucleophilic attack of the carboxylate on the sulfonyl azide .

-

Alkylation by DCE at the sulfonamide stage, followed by oxidation to the sulfoxide .

-

Stereoselectivity in sulfoxide formation is influenced by the steric and electronic properties of the alkenyl chain .

Physicochemical Properties

Partitioning and Solubility

Experimental data specific to benzene, (7-octenylsulfinyl)- is sparse, but estimates can be derived from QSAR models:

-

Octanol-Water Partition Coefficient (): Predicted ~3.2 (moderate lipophilicity) .

-

Aqueous Solubility: Estimated 0.05–0.1 mg/L at 25°C, consistent with sulfoxide-containing aromatics .

Stability and Reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume